molecular formula C5H4N2S B1356106 3-Methylisothiazole-4-carbonitrile CAS No. 58850-81-0

3-Methylisothiazole-4-carbonitrile

Cat. No. B1356106
CAS RN: 58850-81-0
M. Wt: 124.17 g/mol
InChI Key: CLQASPKCRDAKSG-UHFFFAOYSA-N
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Description

3-Methylisothiazole-4-carbonitrile is a chemical compound with the linear formula C5H4N2S . It is used in various applications and is available from several suppliers .


Synthesis Analysis

The synthesis of 5-Amino-3-methylisothiazole-4-carbonitrile was achieved by the oxidation of 3-amino-2-cyano-thiocrotonamide . A series of 4-amino-3-methylisothiazolo [5,4-d] pyrimidines was derived from it by reaction with orthoesters followed by cyclization with primary amines .


Molecular Structure Analysis

The molecular structure of 3-Methylisothiazole-4-carbonitrile is represented by the linear formula C5H4N2S . More detailed information about its molecular structure can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving 3-Methylisothiazole-4-carbonitrile are complex and varied. For instance, 5-Amino-3-methylisothiazole-4-carbonitrile was prepared by oxidation of 3-amino-2-cyano-thiocrotonamide . A series of 4-amino-3-methylisothiazolo [5,4-d] pyrimidines was derived from it by reaction with orthoesters followed by cyclization with primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylisothiazole-4-carbonitrile can be found in various databases . For instance, it has a molecular weight of 139.18 g/mol .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Methylisothiazole-4-carbonitrile is involved in various chemical synthesis processes. It has been used as a precursor in the preparation of 3-carboxylic acid, amide, nitrile, aldehyde, and derivatives. These derivatives are significant in the development of new chemical compounds for various applications (Walsh & Wooldridge, 1972).

Pharmaceutical Research

In pharmaceutical research, isothiazole derivatives, including those involving 3-Methylisothiazole-4-carbonitrile, play a crucial role. They have been studied for their potential in developing antiviral and antibacterial agents. For instance, specific isothiazole ligands derived from 3-Methylisothiazole-4-carbonitrile have been used in synthesizing ruthenium(II) complexes, which showed promising results in the interactions with DNA and proteins, indicating potential medicinal applications (Đukić et al., 2020).

Material Science and Corrosion Inhibition

This compound has also been explored in material science, particularly in corrosion inhibition. Pyranopyrazole derivatives, including compounds related to 3-Methylisothiazole-4-carbonitrile, have shown effectiveness as inhibitors for mild steel corrosion in acidic solutions. These studies are crucial for developing new corrosion inhibitors in industrial applications (Yadav et al., 2016).

Advanced Chemical Studies

Advanced chemical studies involve the use of 3-Methylisothiazole-4-carbonitrile in the synthesis of complex chemical structures. For example, it has been used in the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives. These studies contribute to expanding our understanding of chemical reactions and synthesis, paving the way for the discovery of new compounds with potential applications in various fields (Chang et al., 2003).

properties

IUPAC Name

3-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-5(2-6)3-8-7-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQASPKCRDAKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563208
Record name 3-Methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisothiazole-4-carbonitrile

CAS RN

58850-81-0
Record name 3-Methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-thiazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC Anderson, YY Hsiao - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… 5-Amino-3-methylisothiazole-4-carbonitrile 2 was prepared by oxidation of 3-amino-2-cyanothiocrotonamide 1. A series of 4-amino-3-methylisothiazolo[5,4-
Number of citations: 13 onlinelibrary.wiley.com
FC James, HD Krebs - Australian Journal of Chemistry, 1982 - CSIRO Publishing
Alkylation of the reaction product of sodium 3-iminobutyronitrile and carbon disulfide produces alkyl 2-cyano-3-iminodithiobutyrates (1) in moderate yield, which on iodine oxidation …
Number of citations: 12 www.publish.csiro.au
ND Namdev - 1992 - dr.library.brocku.ca
The work in this thesis mainly deals with l,l-enediamines and ~ -substituted enamines (push-pull olefines) and their reactions, leading to the formation of a number of heterocycles. …
Number of citations: 6 dr.library.brocku.ca

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